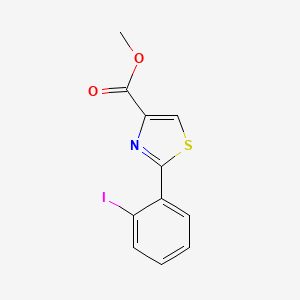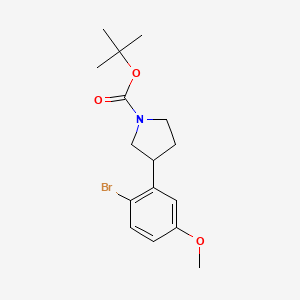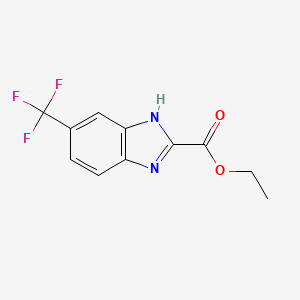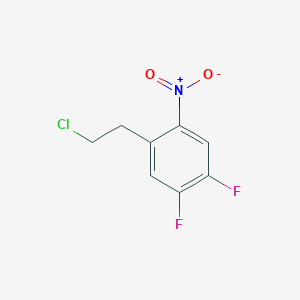
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloroethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene typically involves the nitration of 4,5-difluorobenzene followed by the introduction of the chloroethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The subsequent introduction of the chloroethyl group can be achieved through a nucleophilic substitution reaction using 2-chloroethyl chloride in the presence of a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: 1-(2-Chloroethyl)-4,5-difluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different biological activity.
Bis(2-chloroethyl)sulfide:
Carmustine: An alkylating agent used in chemotherapy with a similar chloroethyl group but different mechanism of action.
Uniqueness
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C8H6ClF2NO2 |
|---|---|
分子量 |
221.59 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
InChIキー |
SZRBVGAIVYHJNZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


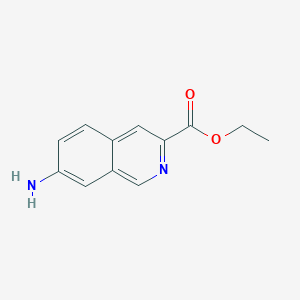
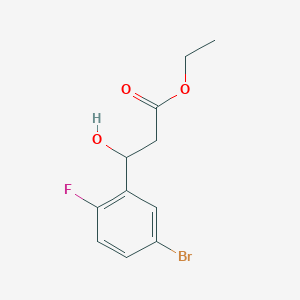
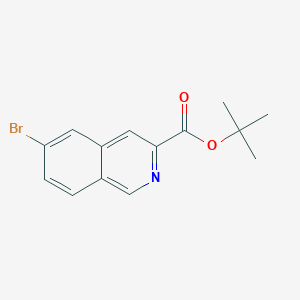
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
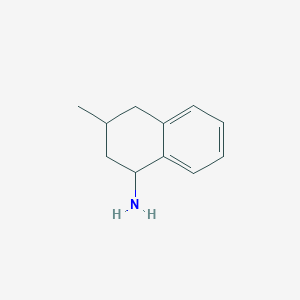

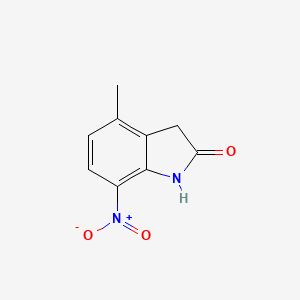
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

